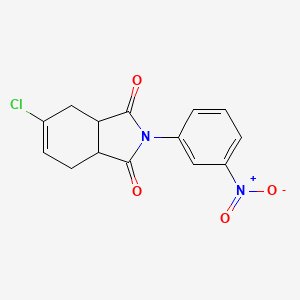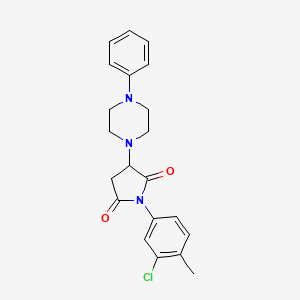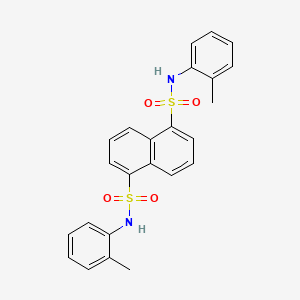
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide, also known as GSK-J4, is a chemical compound that has been extensively studied in the field of epigenetics. It is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a crucial role in regulating gene expression.
Mecanismo De Acción
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide works by binding to the active site of LSD1 and inhibiting its enzymatic activity. LSD1 is a histone demethylase that removes methyl groups from lysine residues on histone proteins, which can result in changes in gene expression. By inhibiting LSD1, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide can alter gene expression patterns and affect various biological processes.
Biochemical and Physiological Effects
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to induce apoptosis and inhibit cell proliferation. In leukemia cells, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to induce differentiation and inhibit self-renewal. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has also been shown to enhance synaptic plasticity and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide in lab experiments is its specificity for LSD1. This allows researchers to investigate the role of LSD1 in various biological processes without affecting other histone demethylases. However, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide. One area of interest is the development of more potent and selective LSD1 inhibitors. Another area of interest is the investigation of the role of LSD1 in other biological processes, such as metabolism and aging. Additionally, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide could be used in combination with other drugs to enhance their efficacy in treating various diseases.
Métodos De Síntesis
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide can be synthesized using a multistep process that involves the reaction of 4-hydroxybenzoic acid with 1,3-dioxo-octahydro-2H-isoindole-2-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting compound is then treated with hydroxylamine hydrochloride and sodium acetate to yield N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide.
Aplicaciones Científicas De Investigación
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been widely used in scientific research to investigate the role of LSD1 in various biological processes. It has been shown to inhibit the growth of cancer cells and induce differentiation in leukemia cells. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has also been used to study the role of LSD1 in neural development and synaptic plasticity. Additionally, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been used in the field of immunology to investigate the role of LSD1 in regulating the immune response.
Propiedades
IUPAC Name |
N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-10-7-5-9(6-8-10)13(19)16-17-14(20)11-3-1-2-4-12(11)15(17)21/h5-8,11-12,18H,1-4H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXOLYDEFHKNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-hydroxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-2-methylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4988708.png)


![N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B4988734.png)

![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988763.png)
![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4988769.png)
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)

